Propargyl-PEG13-Alkohol

Übersicht

Beschreibung

Propargyl-PEG13-alcohol is a PEG linker with a terminal alkyne group and an alcohol on the ends . The propargyl group can undergo Click Chemistry reactions with azides and forms a stable triazole moiety . The alcohol group can be further derivatized to various functional groups .

Synthesis Analysis

The synthesis of propargyl alcohols involves the addition or C-C coupling (alkynylation) of aldehydes . Asymmetric alkynylation of aldehydes using catalytic amounts of In (III)/BINOL enables a broad range of substrate generality with high enantioselectivity .

Molecular Structure Analysis

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation .

Chemical Reactions Analysis

Propargyl alcohols undergo a variety of reactions. A general and efficient FeCl3-catalyzed substitution reaction of propargylic alcohols with carbon- and heteroatom-centered nucleophiles forms new C-C, C-O, C-S, and C-N bonds .

Physical And Chemical Properties Analysis

Propargyl alcohol has a molecular weight of 56.0633 . It is a flammable liquid and vapor . The propargyl group is a highly versatile moiety .

Wissenschaftliche Forschungsanwendungen

Synthese von heterobifunktionellen Poly(ethylenglycol)

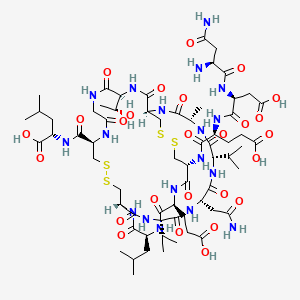

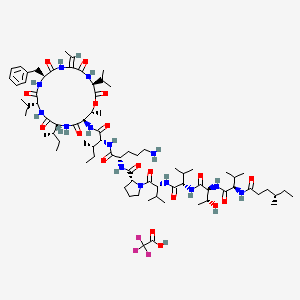

Propargyl-PEG13-Alkohol kann bei der Synthese von Propargyl-endigen heterobifunktionellen Poly(ethylenglycol) (PEG)-Derivaten mit Hydroxyl-, Carboxyl-, Mercapto- oder Hydrazid-Endgruppen verwendet werden {svg_1}. Dieses Verfahren kann für die Entwicklung von PEG-basierten Biokonjugaten für eine Vielzahl von biomedizinischen Anwendungen nützlich sein {svg_2}.

Rolle in der organischen Synthese

Die hochnukleophile Alkin-Funktionalität zusammen mit ihrem beträchtlich sauren terminalen Wasserstoffatom ermöglicht es der Propargyl-Einheit, eine entscheidende Rolle in der organischen Synthese zu spielen {svg_3}. Sie bietet einen Ansatzpunkt für weitere synthetische Transformationen {svg_4}.

Katalytische propargylische Substitutionsreaktion

this compound kann bei der katalytischen propargylischen Substitutionsreaktion verwendet werden {svg_5}. Diese Reaktion hat rasante Fortschritte gemacht und wird in verschiedenen Arten von Lewis-Säure-, Übergangsmetall- und Brønsted-Säure-Katalysatoren eingesetzt {svg_6}.

Synthese von π-konjugierten Polymeren

Neue Arten von π-konjugierten und farbig-poly(propargylalkohol) Polymeren wurden durch die Polymerisation von Propargylalkohol (PGA)-Monomeren hergestellt {svg_7}. Dieser Prozess wurde in verschiedenen Medien unter Einwirkung von hochenergetischen Photonen, γ-Strahlen, ohne Verwendung von Katalysatoren durchgeführt {svg_8}.

Biomedizinische Anwendungen

Aufgrund seiner geringen Toxizität, guten Hydrophilie, exzellenten Biokompatibilität und Abbaubarkeit kann this compound in verschiedenen biomedizinischen Anwendungen wie Proteinmodifikation, PEG-Arzneimittelkonjugaten, Polymermizellen und 3-D-Gerüstmaterialien in der Gewebezüchtung und regenerativen Medizin verwendet werden {svg_9}.

Arzneimittelträger

Die Struktur von this compound ermöglicht seine Verwendung als Arzneimittelträger {svg_10}. Wenn heterogene reaktive Gruppen an PEG an seinen α,ω-Enden angebracht werden können, wird dieses heterobifunktionelle PEG "funktionaler", wenn es mit Biopharmazeutika verknüpft wird {svg_11}.

Wirkmechanismus

Target of Action

Propargyl-PEG13-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The mode of action of Propargyl-PEG13-alcohol involves the reaction of the propargyl group with azide-bearing compounds or biomolecules to yield a stable triazole linkage . This reaction is facilitated by copper catalysis, a process known as Click Chemistry . The hydroxyl group of the compound enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG13-alcohol are those involving azide-bearing compounds or biomolecules . The formation of a stable triazole linkage alters these pathways, although specific downstream effects would depend on the nature of the azide-bearing compound or biomolecule involved .

Pharmacokinetics

The pharmacokinetics of Propargyl-PEG13-alcohol are influenced by its PEG component. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of Propargyl-PEG13-alcohol’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can lead to changes in the function or activity of these targets, depending on their biological role. Specific molecular and cellular effects would depend on the nature of the azide-bearing compound or biomolecule involved .

Action Environment

The action of Propargyl-PEG13-alcohol can be influenced by environmental factors such as the presence of copper catalysts, which are necessary for the Click Chemistry reaction . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other reactive substances.

Safety and Hazards

Zukünftige Richtungen

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Biochemische Analyse

Biochemical Properties

Propargyl-PEG13-alcohol plays a significant role in biochemical reactions, particularly in the field of proteomics research. The hydroxyl group in Propargyl-PEG13-alcohol enables further derivatization or replacement with other reactive functional groups . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is highly specific and efficient, making Propargyl-PEG13-alcohol a valuable tool for labeling and modifying biomolecules. It interacts with enzymes, proteins, and other biomolecules that contain azide groups, facilitating the study of protein-protein interactions, enzyme activities, and other biochemical processes .

Cellular Effects

Propargyl-PEG13-alcohol influences various cellular processes by modifying biomolecules within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by forming stable triazole linkages with azide-bearing biomolecules . This modification can alter the function and activity of proteins, enzymes, and other cellular components, leading to changes in cellular behavior. For example, Propargyl-PEG13-alcohol can be used to study the localization and interaction of proteins within the cell, providing insights into cellular signaling pathways and metabolic processes .

Molecular Mechanism

The molecular mechanism of Propargyl-PEG13-alcohol involves its ability to form stable triazole linkages with azide-bearing biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. The hydroxyl group in Propargyl-PEG13-alcohol enables further derivatization or replacement with other reactive functional groups, enhancing its versatility in biochemical research . The formation of triazole linkages can affect the function and activity of proteins, enzymes, and other biomolecules, leading to changes in cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propargyl-PEG13-alcohol can change over time due to its stability and degradation. Propargyl-PEG13-alcohol is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have shown that Propargyl-PEG13-alcohol can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects can include changes in protein activity, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of Propargyl-PEG13-alcohol can vary with different dosages in animal models. At low doses, Propargyl-PEG13-alcohol can effectively modify biomolecules without causing significant toxicity . At high doses, it can have toxic or adverse effects, including irritation of the mucous membranes, liver and kidney damage, and changes in blood parameters . The threshold effects observed in these studies highlight the importance of carefully controlling the dosage of Propargyl-PEG13-alcohol in experimental settings .

Metabolic Pathways

Propargyl-PEG13-alcohol is involved in various metabolic pathways, particularly those related to its interaction with azide-bearing biomolecules . The hydroxyl group in Propargyl-PEG13-alcohol enables further derivatization or replacement with other reactive functional groups, facilitating its involvement in metabolic processes . The formation of stable triazole linkages can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Propargyl-PEG13-alcohol is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The hydrophilic PEG spacer in Propargyl-PEG13-alcohol increases its solubility in aqueous media, facilitating its transport within the cell . The compound can accumulate in specific cellular compartments, affecting its localization and activity .

Subcellular Localization

The subcellular localization of Propargyl-PEG13-alcohol is influenced by its interactions with biomolecules and its hydrophilic PEG spacer . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the activity and function of Propargyl-PEG13-alcohol, providing insights into its role in cellular processes .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O13/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-26-27-40-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-28/h1,28H,3-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGCCIHLPCYSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401169487 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1036204-61-1 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1036204-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxanonatriacont-38-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401169487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-4-(6-(3,5-dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic acid](/img/structure/B610136.png)

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)

![(2-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino}ethoxy)acetic acid](/img/structure/B610150.png)